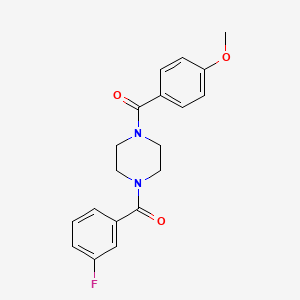

![molecular formula C19H27N5O B5558773 2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide, commonly known as EAI045, is a small molecule inhibitor that targets the oncogenic fusion protein EML4-ALK, which is found in non-small cell lung cancer (NSCLC). EAI045 has shown promising results in preclinical studies and has the potential to become an effective treatment for NSCLC patients who harbor the EML4-ALK fusion protein.

Applications De Recherche Scientifique

Heterocyclic Synthesis

Synthesis of Thienopyridines and Fused Derivatives : The compound is used in heterocyclic synthesis, particularly in the creation of thienopyridines and other fused derivatives. For instance, it reacts with arylidinecyanothioacetamide to produce pyridinethione derivatives, which are then further processed into thieno[2,3-b]pyridine derivatives (Harb, Hussein, & Mousa, 2006).

Synthesis of Pyrazolopyrimidines : It's also integral in synthesizing novel pyrazolopyrimidines derivatives, which have potential applications as anticancer and anti-5-lipoxygenase agents. These compounds are formed through the condensation of carboxamide with aromatic aldehydes (Rahmouni et al., 2016).

Structural and Electronic Properties Studies

- Analysis of Pyrimidine Ring Conformations : Research on derivatives of this compound provides insights into different ring conformations and electronic structures. Studies on these derivatives reveal varied hydrogen-bonded assemblies and polarized electronic structures (Acosta et al., 2013).

Synthesis of Antitumor Agents

- Creation of Nilotinib : It is used in the synthesis of antitumor agents like Nilotinib. The synthesis process involves several steps, including reactions with cyanamide and hydrolysis, leading to the production of the antitumor agent (Cong-zhan, 2009).

Synthesis of Novel Pyrimidinones

- Production of Pyrimidinones : This compound is crucial in synthesizing novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones. These synthesized compounds are characterized using NMR, IR, UV, and mass spectrometry, indicating their potential as valuable pharmaceuticals or agrochemicals (Craciun et al., 1998).

Annulation Reactions

- [4 + 2] Annulation : It acts as a dipole synthon in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of tetrahydropyridines. These reactions are significant for their complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Pyrimidine Transformations

- Degenerate Ring Transformations : This compound is involved in degenerate ring transformations of N-methylpyrimidinium salts into 2-substituted pyrimidines, a unique example of nucleophilic substitution via an SN(ANRORC) mechanism (Oostveen, Plas, & Jongejan, 2010).

Propriétés

IUPAC Name |

2-ethyl-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O/c1-5-14(6-2)18(25)23-16-10-8-15(9-11-16)22-17-12-13(4)21-19(24-17)20-7-3/h8-12,14H,5-7H2,1-4H3,(H,23,25)(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNWTHMPLCFJTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,3-dihydro-1H-inden-1-ylacetyl)-3-azetidinyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558693.png)

![1-(4-fluorophenyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5558701.png)

![2-[(2-cyclohexylethyl)thio]-1H-benzimidazole](/img/structure/B5558711.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5558718.png)

![N-benzyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]methanesulfonamide](/img/structure/B5558725.png)

![2-[(4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5558730.png)

![4-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B5558740.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5558741.png)

![N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)

![2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5558785.png)

![(1S*,5R*)-6-methyl-3-(3-phenoxybenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5558792.png)